molecular formula C15H18O3 B14202159 1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- CAS No. 850404-11-4

1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)-

Cat. No.: B14202159
CAS No.: 850404-11-4
M. Wt: 246.30 g/mol
InChI Key: MWYHGJXVOGFCIP-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- is a complex organic compound with a unique structure It belongs to the class of indenones, which are characterized by a fused ring system containing both benzene and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of an appropriate aromatic precursor, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like catalytic hydrogenation, oxidation, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar core structure but lacks the methoxy and methylethoxy substituents.

    5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another indenone derivative with different substituents, affecting its reactivity and applications.

Uniqueness

1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

CAS No.

850404-11-4

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

5-methoxy-2,3-dimethyl-4-propan-2-yloxyinden-1-one

InChI

InChI=1S/C15H18O3/c1-8(2)18-15-12(17-5)7-6-11-13(15)9(3)10(4)14(11)16/h6-8H,1-5H3

InChI Key

MWYHGJXVOGFCIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C1C(=C(C=C2)OC)OC(C)C)C

Origin of Product

United States

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